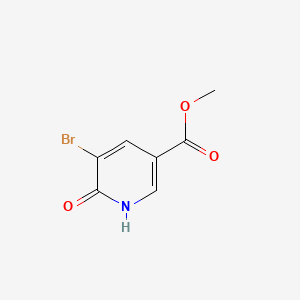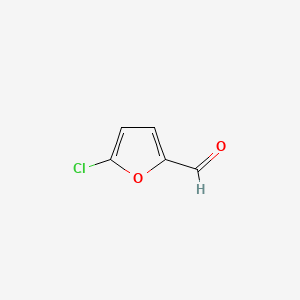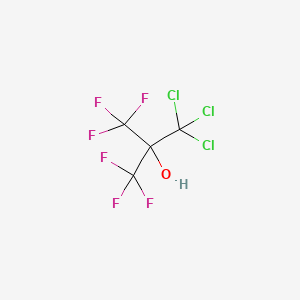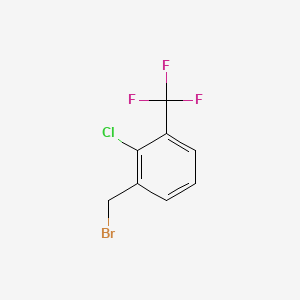
Ethyl bromofluoroacetate
Übersicht
Beschreibung
Ethyl bromofluoroacetate is a clear yellow liquid . It is an ester that can be used to introduce the CF2 group when synthesizing chemical compounds . It is an intermediate useful for the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .
Synthesis Analysis
Ethyl bromofluoroacetate can be produced through a reaction involving ethyl fluorosulfonoxydifluoroacetate and sodium bromide (NaBr). This reaction could occur in the solvent sulfolane and takes 12 hours at 100 °C with a yield of 31% .Molecular Structure Analysis
The linear formula of Ethyl bromofluoroacetate is BrCH(F)CO2C2H5 . Its molecular weight is 184.99 .Chemical Reactions Analysis
Ethyl bromofluoroacetate, and other similar compounds containing a CF2 unit, can be generated using the Reformatsky reagent with aldehydes and ketones. This yields 2,2-difluoro-3-hydroxy esters .Physical And Chemical Properties Analysis
Ethyl bromofluoroacetate has a density of 1.6±0.1 g/cm3, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 3.2±0.2 mmHg at 25°C . Its refractive index is 1.430 .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfluoroalkyl-substituted Fluoro Enol Ethers
Ethyl bromofluoroacetate is used as an intermediate in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers . These compounds have a wide range of applications in the field of organic chemistry due to their unique chemical properties.
Production of N-protected α-Fluoroglycines
Another significant application of Ethyl bromofluoroacetate is in the production of N-protected α-fluoroglycines . These are important building blocks in peptide synthesis and have potential applications in medicinal chemistry.
Lithium–Oxygen Batteries
Ethyl bromofluoroacetate (EBFA) has been introduced into Li–O2 batteries as an innovative bifunctional redox mediator (RM) . The addition of EBFA in a TEGDME-based non-aqueous electrolyte solution enables a stable Li–O2 coin battery operation up to 265 cycles .
Synthesis of Highly Functionalized Monofluorinated Cyclopropanes
The synthesis of highly functionalized monofluorinated cyclopropanes based on a Michael Initiated Ring Closure (MIRC) reaction has been developed . The addition of quaternary ammonium salts derived from ethyl bromofluoroacetate on a panel of electron deficient alkenes followed by cyclization gave .
Wirkmechanismus
In the presence of catalytic amounts of CeCl3, the Reformatsky reactions of ethyl bromofluoroacetate with aldehydes and ketones generate diastereomeric mixtures of alpha-fluoro-beta-hydroxy esters . In another study, a single-electron-transfer (SET) from fac-IrIII(ppy)3* to ethyl bromofluoroacetate generated a radical intermediate, which was subsequently added to benzofuran 1 for the formation of a radical intermediate .
Safety and Hazards
Zukünftige Richtungen
Ethyl bromofluoroacetate has been introduced into Li–O2 batteries as an innovative bifunctional redox mediator (RM). Through a particular electrochemical pretreatment method in an argon-filled atmosphere, ethyl bromofluoroacetate reacts on the surface of the lithium anode, leading to the dissociation of Br− and F− from its molecules. The generated Br− acts as the effective component of the RM, considerably reducing the charging overpotential of the Li–O2 battery .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDTPIRBQGESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905152 | |
| Record name | Ethyl bromo(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bromofluoroacetate | |
CAS RN |
401-55-8, 10-35-5 | |
| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl bromofluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromo(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl bromofluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of ethyl bromofluoroacetate?
A1: Ethyl bromofluoroacetate is an ester with the molecular formula C4H6BrFO2 and a molecular weight of 185.0 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, the presence of characteristic functional groups (ester, fluoroalkyl) allows for identification using techniques like NMR and IR spectroscopy.
Q2: What are the primary applications of ethyl bromofluoroacetate in organic synthesis?
A2: Ethyl bromofluoroacetate serves as a precursor for the synthesis of various fluorinated compounds. These include:* Mono- and Difluoromethylated Phenanthridine Derivatives: Achieved through a visible-light-promoted alkylation and decarboxylation sequence using biphenyl isocyanides and either ethyl bromofluoroacetate or ethyl bromodifluoroacetate. []* α-Fluoro-β-hydroxy acids: Synthesized via catalyzed Reformatsky reactions with aldehydes and ketones, yielding diastereomeric mixtures of α-fluoro-β-hydroxy esters. Subsequent hydrolysis produces the desired acids. [, ]* Aryldifluoroacetates: Generated through a palladium-catalyzed Negishi cross-coupling reaction with aryl bromides or triflates. This method enables the construction of C(sp2)-CF2 bonds under mild conditions. []* α-Fluoro-α,β-Unsaturated Esters: Synthesized via a rapid, microwave-assisted, one-pot reaction with aldehydes and triphenylphosphine in the presence of a Zn-Cu catalyst under solvent-free conditions. []* 3-Difluoroacetylated or 3-fluoroacetylated quinolines: Formed via a photoredox-catalyzed cascade addition/cyclization reaction with N-propargyl aromatic amines using either ethyl bromodifluoroacetate or ethyl bromofluoroacetate under visible light and catalyzed by fac-Ir(ppy)3. []* Unsymmetrical α,α-Diarylacetates: Synthesized using a mild Lewis acid catalyzed C-N → C-C exchange to form arylglycines, which are then transformed into the target diarylacetates. This method offers a broad scope and establishes the synthetic equivalence of ethyl bromofluoroacetate with α-nitro-α-diazo carbonyls in this context. []
Q3: What are the advantages of using ethyl bromofluoroacetate compared to other fluorinating agents?
A3: Ethyl bromofluoroacetate offers several advantages:
- Mild Reaction Conditions: Many reactions proceed efficiently at room temperature or with mild heating, minimizing unwanted side reactions. [, , ]
- Versatility: It participates in diverse reactions, including Reformatsky reactions, cross-coupling reactions, and photoredox catalysis. [, , ]
Q4: Are there any safety concerns associated with using ethyl bromofluoroacetate?
A4: While specific toxicological data wasn't provided in the papers, it's crucial to treat ethyl bromofluoroacetate as a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: How does the structure of ethyl bromofluoroacetate influence its reactivity?
A5: The presence of both a bromine and a fluorine atom on the alpha-carbon makes it a versatile reagent.
Q6: Can ethyl bromofluoroacetate be used for the synthesis of 18F-labeled compounds for PET imaging?
A6: Yes, research demonstrates the feasibility of using ethyl bromofluoroacetate for the synthesis of 18F-difluoromethylarenes. This is achieved through a three-component assembly involving a boron reagent, ethyl bromofluoroacetate, and cyclotron-produced non-carrier added [18F]fluoride. [] This highlights its potential in developing novel radiotracers for Positron Emission Tomography (PET) imaging.
Q7: What are the limitations of using ethyl bromofluoroacetate in organic synthesis?
A7: While a versatile reagent, some limitations exist:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)










![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)

![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)